molecular formula C10H18ClNO3 B2543716 Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2155855-37-9

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2543716
CAS No.: 2155855-37-9
M. Wt: 235.71
InChI Key: XQJRKDBKZWRHPR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H17NO3.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyclobutane-1-carboxylate with 3-hydroxyazetidine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, the compound has shown potential as a therapeutic agent. It is being investigated for its pharmacological properties and its ability to modulate biological pathways.

Industry: In industry, the compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate

  • 1-(3-Hydroxyazetidin-1-yl)ethanone

  • (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Uniqueness: Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-2-14-8(12)9(4-3-5-9)10(13)6-11-7-10;/h11,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJRKDBKZWRHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C2(CNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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